molecular formula C9H11ClN4 B15305152 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B15305152
M. Wt: 210.66 g/mol
InChI Key: UOYMVLHIWJKCSZ-UHFFFAOYSA-N
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Description

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is a heterocyclic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium nitrite and hydrochloric acid to form the triazole ring . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects . Molecular docking studies have shown that the compound can fit into the active sites of enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

2-methyl-5-phenyltriazol-4-amine;hydrochloride

InChI

InChI=1S/C9H10N4.ClH/c1-13-11-8(9(10)12-13)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,10,12);1H

InChI Key

UOYMVLHIWJKCSZ-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=N1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

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